4'-Aminopropiophenone
Description
Historical Context of 4'-Aminopropiophenone Research
The scientific journey of this compound has evolved significantly since its early investigations. Initially explored for one set of applications, its unique properties have led to a diversification of research focus over the decades.
Early Investigations and Discoveries of this compound
The synthesis of this compound was described in the early 20th century, with methods involving the reaction of propionyl chloride with aniline (B41778) in the presence of aluminum chloride. drugfuture.com Early research into the compound focused on its chemical reactivity and potential as an antidote. drugfuture.com
A notable early investigation into the practical application of this compound occurred in the early 1980s at the Denver Wildlife Research Centre in the United States, where its potential as a predator control agent was first evaluated. smolecule.comwikipedia.org However, at that time, it was not developed into a practical technology. smolecule.comwikipedia.org
Evolution of Research Foci for this compound
The 1990s marked a significant turning point in the research trajectory of this compound. Scientists at the Victorian Institute of Animal Science in Australia demonstrated its potential as a rapid-acting and humane agent for controlling feral cats and red foxes. smolecule.comwikipedia.org This research was pivotal, establishing a new direction for its application in wildlife management. smolecule.com
Subsequent research in New Zealand further built upon these findings, with the development of independent formulations and baiting techniques for introduced predators. smolecule.comwikipedia.org This led to its registration for controlling stoats and feral cats in New Zealand in 2011. wikipedia.orgenvirolink.govt.nz
Beyond wildlife management, the unique chemical structure of this compound, featuring both an amino and a carbonyl group, has made it a valuable model compound in organic chemistry. smolecule.com It is used to study reaction mechanisms, particularly those involving nucleophilic and electrophilic processes. smolecule.com Its utility has also been demonstrated in materials science for preparing high-strength carbon nanotube films. smolecule.com Furthermore, its role as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals, continues to be an area of research interest. smolecule.comsolubilityofthings.com
Nomenclature and Chemical Identity in Scholarly Literature
Consistent and accurate naming is crucial in scientific discourse. This compound is identified through various synonyms and a standardized IUPAC name.
Common Synonyms of this compound (e.g., PAPP, para-aminopropiophenone)
In scientific literature and chemical databases, this compound is frequently referred to by several synonyms. The most common of these is the acronym PAPP, which is derived from para-aminopropiophenone. smolecule.comscispace.comdpi.qld.gov.au This particular synonym is widely used in the context of its application in wildlife management. envirolink.govt.nzscispace.comdpi.qld.gov.auresearchgate.net
Other frequently used names include:
p-Aminopropiophenone smolecule.comdrugfuture.comnih.govnist.gov
4-Aminopropiophenone smolecule.comnih.gov
1-(4-aminophenyl)propan-1-one smolecule.comnih.gov
Ethyl p-aminophenyl ketone nist.gov
The following interactive data table provides a list of common synonyms for this compound found in scholarly literature.
IUPAC Naming Conventions for this compound
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming system for chemical compounds. According to IUPAC nomenclature, the official name for this compound is 1-(4-aminophenyl)propan-1-one . smolecule.comnih.govthermofisher.comaksci.com This name precisely describes the molecular structure of the compound.
The following interactive data table details the IUPAC name and other chemical identifiers for this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXOANXOQPCFF-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
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Related CAS |
6170-25-8 (hydrochloride) | |
| Record name | 4-Aminopropiophenone | |
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DSSTOX Substance ID |
DTXSID7021738 | |
| Record name | 4'-Aminopropiophenone | |
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Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propiophenone, 4'-amino- appears as yellow needles. (EPA, 1998) | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
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Solubility |
Soluble in DMSO, Soluble in alcohol, In water, 352 mg/L at 37 °C | |
| Record name | 4-Aminopropiophenone | |
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Color/Form |
Platelets from alcohol, water; needles from water, Yellow needles from water | |
CAS No. |
70-69-9 | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
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| Record name | p-Aminopropiophenone | |
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| Record name | 4-Aminopropiophenone | |
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| Record name | 4'-Aminopropiophenone | |
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| Record name | 4'-Aminopropiophenone | |
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| Record name | 1-Propanone, 1-(4-aminophenyl)- | |
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| Record name | 4'-Aminopropiophenone | |
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| Record name | 4'-aminopropiophenone | |
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| Record name | P-AMINOPROPIOPHENONE | |
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| Record name | 4-Aminopropiophenone | |
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Melting Point |
284 °F (EPA, 1998), 140 °C | |
| Record name | PROPIOPHENONE, 4'-AMINO- | |
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| Record name | 4-Aminopropiophenone | |
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Mechanistic Studies of 4 Aminopropiophenone
Biochemical Mechanisms of Action
The primary mechanism of action of 4'-Aminopropiophenone (PAPP) revolves around its ability to induce methemoglobinemia, a condition characterized by the presence of a higher than normal level of methemoglobin in the blood. apvma.gov.auenvirolink.govt.nz
Hemoglobin Oxidation to Methemoglobin by this compound
This compound is not a direct oxidant of hemoglobin. Instead, it undergoes biotransformation to an active metabolite that is responsible for the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. apvma.gov.au This conversion renders the hemoglobin molecule incapable of binding and transporting oxygen. wikipedia.orgsmolecule.com The process is similar to nitrite (B80452) poisoning. wikipedia.orgsmolecule.com
Role of Methemoglobinemia in Physiological Effects
The accumulation of methemoglobin in the blood, a condition known as methemoglobinemia, significantly reduces the oxygen-carrying capacity of the blood. apvma.gov.au This leads to a state of systemic hypoxia, or oxygen deficiency, affecting vital organs. wikipedia.orgsmolecule.com If methemoglobin levels become sufficiently high, this can lead to a lethal deficit of oxygen in the heart and brain, resulting in loss of consciousness and death from respiratory failure. apvma.gov.auenvirolink.govt.nz In humans, methemoglobin levels are normally less than 1%. envirolink.govt.nzenvirolink.govt.nz Levels exceeding 70% are typically fatal. envirolink.govt.nzenvirolink.govt.nz
The physiological effects are directly proportional to the concentration of methemoglobin in the blood. envirolink.govt.nzenvirolink.govt.nz These can include changes in skin color to a bluish or grayish hue and lethargy. envirolink.govt.nzenvirolink.govt.nz
Active Metabolites in Methemoglobin Formation (e.g., N-hydroxylaminopropiophenone (PHAPP))
The key active metabolite responsible for the oxidation of hemoglobin is N-hydroxylaminopropiophenone (PHAPP). apvma.gov.auenvirolink.govt.nz PAPP is metabolized in the body, likely by liver enzymes, to form PHAPP. It is PHAPP, not PAPP itself, that directly induces the formation of methemoglobin when incubated with blood in vitro.
Studies have shown that PHAPP is a more potent and rapidly acting methemoglobin-forming agent than its parent compound, PAPP. researchgate.net After intravenous administration, PHAPP can produce higher peak levels of methemoglobin more quickly than equimolar doses of PAPP. researchgate.net This rapid action makes it a subject of interest in research for cyanide detoxification. While PHAPP is considered the primary generator of methemoglobin, other metabolites may also be involved. nih.gov
The "Kreisprozess" and Methemoglobin Amplification
Once PHAPP is formed and taken up by red blood cells, it participates in a redox cycle known as the "Kreisprozess" (German for "circular process"). In this cycle, PHAPP is converted to p-nitrosopropiophenone (B13946149) (PNPP), which simultaneously oxidizes the iron in hemoglobin from Fe²⁺ to Fe³⁺. The PNPP is then reduced back to PHAPP by intra-erythrocytic NADPH, which is generated by the enzyme glucose-6-phosphate dehydrogenase. This regenerated PHAPP can then oxidize another hemoglobin molecule, creating an amplification loop that leads to a rapid increase in methemoglobin levels.
Cellular and Molecular Interactions
The interactions of this compound and its metabolites extend to other cellular components, particularly in the context of its investigation as a cyanide antidote.
Interaction with Cytochrome Oxidase (in the context of cyanide antidote research)
The rationale for using methemoglobin-forming agents like PAPP as a cyanide antidote lies in the high affinity of the cyanide anion for methemoglobin. nih.govusgovcloudapi.net Cyanide exerts its toxic effects by binding to the ferric iron of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby inhibiting cellular respiration and the production of ATP. nih.govusgovcloudapi.net
Influence on Cellular Respiration
This compound (PAPP) does not directly inhibit the components of the cellular respiration chain but exerts its influence indirectly by inducing systemic hypoxia. wikipedia.orgsmolecule.com The primary mechanism of action involves its metabolic biotransformation within the body to a toxic metabolite, N-hydroxylaminopropiophenone (PHAPP). envirolink.govt.nz This conversion is essential, as PAPP itself does not act as a direct oxidant of hemoglobin and requires in vivo metabolism, likely by liver enzymes, to become active.
The resulting metabolite, PHAPP, is a potent oxidizer of hemoglobin. envirolink.govt.nz It rapidly converts the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin (MetHb). envirolink.govt.nz Unlike hemoglobin, methemoglobin is incapable of binding and transporting oxygen. wikipedia.orgsmolecule.com Consequently, a high level of methemoglobin in the blood, a condition known as methemoglobinemia, drastically reduces the oxygen-carrying capacity of the circulatory system. This leads to a severe deficit of oxygen supply to the brain, heart, and other tissues, resulting in metabolic hypoxia and ultimately the inhibition of cellular respiration due to the lack of oxygen. wikipedia.orgenvirolink.govt.nz
Potential for Genotoxic Effects
The genotoxic potential of this compound has been evaluated through various studies, with some findings indicating a potential for genotoxicity. Evaluations based on submitted study data, including both in vitro (in a laboratory setting) and in vivo (in a living organism) research, have suggested that PAPP is a genotoxicant in both contexts. Furthermore, secondary information from a study on Wistar rats indicated that chronic administration of PAPP resulted in an increased incidence of tumors.
However, other specific tests have yielded negative results for mutagenicity, which is a specific type of genotoxicity involving changes to the DNA sequence. The weight of evidence from a set of genotoxicity studies indicates that PAPP is not mutagenic. envirolink.govt.nz For instance, the Ames test, which uses bacteria to test for mutagenicity, found PAPP to be non-mutagenic both with and without metabolic activation. envirolink.govt.nz Similarly, PAPP was determined to be non-mutagenic in the in vivo mouse micronucleus test, an assay that assesses chromosomal damage. envirolink.govt.nz
Table 1: Summary of Genotoxicity Study Findings for this compound
| Study Type | Finding | Source(s) |
|---|---|---|
| In Vitro & In Vivo Genotoxicity Studies | Considered a genotoxicant. | |
| Chronic Administration in Rats | Increased incidence of tumors observed. | |
| Ames Test | Not mutagenic. | envirolink.govt.nz |
| Mouse Micronucleus Test | Not mutagenic. | envirolink.govt.nz |
Effects on Neuronal Function and Locomotor Activity (in animal models)
Studies in animal models have identified effects of this compound on both locomotor activity and neuronal responses. chemicalbook.combiosynth.com In mice, administration of the compound was associated with decreased locomotor activity. Other findings suggestive of a potential neurotoxic effect include a lengthening of response times in a conditioned reflex test designed to avoid a noxious stimulus.
It is important to note, however, that these observed effects on the nervous system may not be a result of direct neurotoxicity. Researchers have suggested that the observed decreases in activity and slowed reflexes could be secondary effects related to the metabolic hypoxia induced by methemoglobin formation after PAPP administration. There is currently considered to be insufficient data to definitively determine whether PAPP has direct neurotoxic potential.
Table 2: Observed Effects of this compound in Animal Models
| Animal Model | Observed Effect | Potential Interpretation | Source(s) |
|---|---|---|---|
| Mice | Decreased locomotor activity. | Potential neurotoxic effect or secondary effect of hypoxia. | |
| Mice | Lengthening of response-times of the conditioned reflex of avoidance. | Potential neurotoxic effect or secondary effect of hypoxia. |
Synthesis and Chemical Reactivity of 4 Aminopropiophenone
Synthetic Methodologies
The preparation of 4'-aminopropiophenone can be achieved through several synthetic routes, ranging from established industrial methods to more specialized laboratory procedures.
Established Synthesis Routes for this compound
A frequently cited method for the synthesis of this compound involves the reaction of a 2-aryloxypropanamide with potassium hydroxide (B78521) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is heated to facilitate the transformation. Following the reaction, a standard work-up procedure is employed, which includes cooling the mixture, diluting it with a saturated brine solution, and extracting the product with an organic solvent such as dichloromethane. The combined organic layers are then washed, dried over a desiccant like magnesium sulfate (B86663), and the solvent is removed under reduced pressure. Purification of the crude product is typically achieved through flash column chromatography.
Another established approach involves the catalytic reduction of α-methyl aminopropiophenone hydrochloride over a platinum catalyst, which can produce high yields of the corresponding ephedrine (B3423809) analogue.
Alternative Synthetic Pathways (e.g., Friedel-Crafts Acylation, from aniline (B41778) derivatives)
The Friedel-Crafts acylation is a classical method for the formation of aryl ketones and can be adapted for the synthesis of this compound. However, the direct acylation of aniline presents challenges. The amino group of aniline is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This deactivates the aromatic ring towards the desired electrophilic substitution. To circumvent this, the amino group is often protected, for example, by converting it to an acetanilide (B955). The acetanilide can then undergo Friedel-Crafts acylation. The protecting group can be subsequently removed to yield the free amine.
Derivatives of aniline are common starting materials. For instance, substituted anilines can be prepared by the nitration of a substituted aromatic compound followed by reduction of the nitro group to an amine.
Synthesis of Related Aminopropiophenone Derivatives
The synthesis of various derivatives of aminopropiophenone has been explored for different applications. For example, new 2-methyl-3-aminopropiophenone derivatives have been synthesized and investigated for their central muscle relaxant activities. The synthesis of 4-amino-3-methoxypropiophenone has also been described, starting from 3-methoxyphenylacetone.
Furthermore, research into the chemistry of cinnolines has involved attempts to prepare derivatives such as 4-chloro-2-aminopropiophenone. These syntheses often involve multi-step sequences starting from substituted anilines or related aromatic compounds.
Chemical Reactions and Functional Group Transformations
The chemical behavior of this compound is dictated by the presence of its two primary functional groups: the aromatic amine and the ketone.
Reactivity of the Ketone and Amine Functional Groups
The ketone group can undergo typical reactions of carbonyl compounds. For instance, it can be reduced to the corresponding secondary alcohol, 1-(4-aminophenyl)-1-propanol. This reduction can be achieved using various reducing agents.
The primary amino group exhibits characteristic reactivity. It can be acylated, for example, by reaction with acetyl chloride to form the corresponding amide. It can also undergo oxidation and nucleophilic substitution reactions. The presence of the amino group makes the aromatic ring highly activated towards electrophilic substitution reactions, with substitution occurring primarily at the ortho and para positions relative to the amine.
The dual functionality allows for a range of reactions. For instance, it may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. It can also react with strong reducing agents, such as hydrides, to generate flammable gaseous hydrogen.
Derivatization for Spectroscopic Analysis
Derivatization is a common strategy in analytical chemistry to enhance the detection and separation of analytes. In the context of spectroscopic analysis, particularly mass spectrometry (MS) coupled with chromatographic techniques, derivatization can improve the volatility, thermal stability, and ionization efficiency of a target compound. For molecules like this compound, which possess a primary amine group, derivatization is often employed to improve chromatographic behavior and achieve lower detection limits. nih.gov
One common approach for derivatizing compounds with amine functionalities is acylation. cymitquimica.com Reagents such as fluorinated anhydrides, including heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA), are frequently used for the derivatization of amphetamine-related compounds prior to gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov This process involves the reaction of the anhydride with the amino group, resulting in the formation of a more stable and readily detectable derivative. nih.gov
For instance, a study comparing HFBA, PFPA, and TFAA for the analysis of amphetamines and cathinones found that PFPA provided the best sensitivity for the target compounds. nih.gov The derivatization is typically carried out by heating the dried extract of the sample with the chosen reagent. nih.gov This chemical modification enhances the signal-to-noise ratio in the mass spectrometer, leading to lower limits of quantification. nih.gov
Another derivatization strategy involves the use of reagents that introduce a charged or easily ionizable group onto the analyte molecule, which is particularly beneficial for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). nih.gov For example, N-(4-aminophenyl)piperidine has been used to derivatize organic acids, significantly enhancing their detection in positive ionization mode by increasing their proton affinity. nsf.gov While this specific reagent targets carboxyl groups, similar principles can be applied to develop derivatizing agents for amino groups.
The choice of derivatization reagent and method depends on the analytical technique being used and the specific properties of the analyte. The goal is to produce a derivative with optimal characteristics for separation and detection, ultimately leading to more sensitive and reliable analytical methods. nih.govnih.gov
Table 1: Comparison of Derivatization Reagents for Amine-Containing Compounds
| Derivatizing Reagent | Abbreviation | Typical Application | Advantages |
|---|---|---|---|
| Heptafluorobutyric anhydride | HFBA | GC-MS | Forms stable, volatile derivatives. nih.gov |
| Pentafluoropropionic anhydride | PFPA | GC-MS | Often provides high sensitivity. nih.gov |
| Trifluoroacetic anhydride | TFAA | GC-MS | Common acylating agent. nih.gov |
| Dansyl chloride | DNS-Cl | LC-ESI-MS | Introduces a fluorescent tag. nih.gov |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | LC-ESI-MS | Commonly used for amino acid analysis. nih.gov |
| p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide | TAHS | LC-ESI-MS | Provides very low limits of detection. nih.gov |
N-Arylation Reactions involving this compound
N-arylation is a fundamental carbon-nitrogen (C-N) bond-forming reaction in organic synthesis, crucial for the construction of a wide range of pharmaceuticals, agrochemicals, and functional materials. cymitquimica.comsigmaaldrich.cn This reaction involves the coupling of an amine with an aryl halide or a related electrophile. This compound, with its primary arylamine group, is a suitable substrate for N-arylation reactions. acs.org
A significant challenge in the N-arylation of this compound arises from the presence of two potential reaction sites: the amino group and the α-carbon of the ketone. This can lead to a mixture of N-arylated and α-arylated products. However, studies have demonstrated that selective N-arylation can be achieved under specific catalytic conditions. acs.org
One notable study investigated the use of a nickel(II)-halide complex bearing mixed PPh₃/N-heterocyclic carbene (NHC) ligands as a catalyst. acs.org This catalytic system was found to be effective for both the α-arylation of acyclic ketones and the amination of haloarenes. acs.org Interestingly, when this compound was reacted with an aryl halide in the presence of this nickel catalyst, preferential N-arylation occurred over α-arylation of the ketone group. acs.org This unexpected selectivity highlights the nuanced control that can be exerted through catalyst design. acs.org
The reaction is typically carried out in a suitable solvent, such as toluene, with a base like sodium tert-butoxide (NaO'Bu) to facilitate the reaction. acs.org The mixture is heated to drive the reaction to completion. acs.org
Table 2: Nickel-Catalyzed N-Arylation of this compound with 4-Bromobenzophenone
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|---|---|
| This compound | 4-Bromobenzophenone | Nickel(II)-halide complex with PPh₃/NHC ligands | NaO'Bu | Toluene | 100 | N-(4-Benzoylphenyl)-4-aminopropiophenone | acs.org |
The development of selective N-arylation methods for substrates like this compound is of considerable interest as it provides a direct route to more complex molecules with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize the amine in the presence of other reactive groups is a testament to the advancements in modern catalytic chemistry. acs.org
Pharmacological and Toxicological Research of 4 Aminopropiophenone
Pharmacodynamics and Pharmacokinetics
4'-Aminopropiophenone, also known as para-aminopropiophenone (PAPP), is a compound whose biological effects are intrinsically linked to its metabolic processing within the body. Its study reveals significant variations in how different species absorb, metabolize, and respond to the substance.
The pharmacokinetic profile of this compound (PAPP) shows rapid absorption and excretion across several species. nih.govresearchgate.net In experimental studies involving rats, dogs, and cynomolgus monkeys, PAPP is quickly absorbed from the gastrointestinal tract. apvma.gov.au The time to reach maximum plasma concentration (Tmax) is generally up to 60 minutes in rats and dogs, while it is slightly longer in monkeys, at 1 to 1.5 hours. apvma.gov.auapvma.gov.au
The primary route of elimination for PAPP and its metabolites is through the urine. nih.gov In rats, dogs, and monkeys, over 70% of an administered radiolabeled dose is excreted via this pathway, with the feces representing a minor route. apvma.gov.auapvma.gov.au In humans, studies have shown that 65-90% of an oral dose was recovered in the urine. apvma.gov.auapvma.gov.au The oral bioavailability of PAPP has been reported to be between 32% and 52% in dogs. apvma.gov.auapvma.gov.au In humans, the oral bioavailability appears to be somewhat higher. apvma.gov.au
Table 1: Summary of PAPP Pharmacokinetic Parameters in Different Species
| Species | Absorption (Tmax) | Primary Excretion Route | Oral Bioavailability | Notes |
| Rat | Up to 60 min apvma.gov.auapvma.gov.au | Urine (>70%) apvma.gov.auapvma.gov.au | - | Excretion is rapid. nih.gov |
| Dog | Up to 60 min apvma.gov.auapvma.gov.au | Urine (>70%) apvma.gov.auapvma.gov.au | 32% - 52% apvma.gov.auapvma.gov.au | Excretion is rapid. nih.gov |
| Monkey | 1 - 1.5 hours apvma.gov.auapvma.gov.au | Urine (>70%) apvma.gov.auapvma.gov.au | - | Excretion is rapid, though slower in females than males. nih.gov |
| Human | - | Urine (65-90%) apvma.gov.auapvma.gov.au | Higher than dogs apvma.gov.au | Readily absorbed via oral route. nih.gov |
This compound (PAPP) is considered a prodrug, meaning it requires metabolic conversion within the body to exert its primary biological effect. smolecule.com The mechanism of action involves its biotransformation to an active metabolite, N-hydroxylaminopropiophenone (PHAPP), also referred to as 4-(N-hydroxy)aminopropiophenone. apvma.gov.auapvma.gov.au This conversion is essential for its activity, as PAPP itself is not a direct oxidant of hemoglobin. apvma.gov.auava.com.au The transformation is believed to occur in the liver through a process dependent on cytochrome P-450 isoenzymes. envirolink.govt.nz
Once formed, PHAPP is taken up by red blood cells where it initiates a redox cycle that oxidizes the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin (MetHb). apvma.gov.au This process is highly efficient, and studies have demonstrated that PHAPP produces higher peak levels of methemoglobin more rapidly than equimolar doses of PAPP. nih.gov In vitro experiments have confirmed that only PHAPP, not PAPP, induces methemoglobin formation when incubated directly with blood, highlighting that the metabolic conversion happens in vivo. apvma.gov.au
The metabolic pathways for this compound (PAPP) exhibit significant differences between species, which accounts for the compound's selective toxicity. ava.com.aunsw.gov.au
Rat: In rats, the primary metabolic route is N-acetylation, a pathway that leads to non-toxic compounds which are then excreted. researchgate.netenvirolink.govt.nz
Dog: Dogs primarily metabolize PAPP through ring and aliphatic hydroxylation. researchgate.net This pathway favors the production of the toxic metabolite, N-hydroxylaminopropiophenone (PHAPP). ava.com.aunsw.gov.au Dogs excrete only a very small percentage (1% or less) of the dose as the N-hydroxy derivative. nih.gov This rapid and efficient conversion to PHAPP is a key reason for the high sensitivity of canids to PAPP. ava.com.au
Monkey: The metabolic pathway in monkeys is more complex, utilizing both N-acetylation and oxidation pathways. researchgate.netenvirolink.govt.nz PAPP is metabolized to p-aminobenzoic acid, which is then conjugated with glycine (B1666218) to form para-aminohippuric acid. nih.gov Some of the p-aminobenzoic acid may also appear as N-acetyl-p-aminophenol. nih.gov This dual-pathway metabolism makes primates less susceptible than canids. envirolink.govt.nz
Rabbit: In contrast to dogs, rabbits excrete a substantial portion (30%) of a PAPP dose as the N-hydroxy derivative. nih.gov
Human: The increased capacity of primates, including humans, to metabolize PAPP to non-toxic compounds contributes to a reduced risk of acute toxicity compared to canids. envirolink.govt.nz The bioactivation in human liver microsomes can be inhibited by substances like cimetidine. smolecule.com
The formation of methemoglobin (MetHb) begins shortly after the administration of this compound (PAPP), with the rate and peak levels varying by species and route of administration.
In rats, oral dosing with PAPP results in peak MetHb levels between 15 and 40 minutes. nih.gov When administered intravenously, the peak is reached more quickly, between 15 and 25 minutes. nih.gov The active metabolite, N-hydroxylaminopropiophenone (PHAPP), acts even more rapidly, achieving therapeutic concentrations of MetHb within 2 minutes in mice. nih.gov
In humans, MetHb formation typically starts 15 to 30 minutes after oral PAPP ingestion, with peak levels occurring 1 to 2 hours post-treatment. apvma.gov.au
Table 2: Time Course of Methemoglobin (MetHb) Formation
| Species | Route of Administration | Time to Onset | Time to Peak MetHb Level | Reference |
| Rat | Oral | - | 15 - 40 minutes | nih.gov |
| Rat | Intravenous | - | 15 - 25 minutes | nih.gov |
| Human | Oral | 15 - 30 minutes | 1 - 2 hours | apvma.gov.au |
Species-Specific Metabolic Pathways (e.g., rat, dog, monkey, human)
Toxicity and Selective Effects
A defining characteristic of this compound (PAPP) is its marked species selectivity, with mammalian carnivores demonstrating exceptionally high sensitivity compared to other mammals and birds. envirolink.govt.nznih.govtandfonline.com This selective toxicity is the basis for its development as a vertebrate pesticide for species like foxes, wild dogs, feral cats, and stoats. apvma.gov.auwikipedia.org
The acute oral toxicity of PAPP varies dramatically between species. apvma.gov.au Carnivores such as cats, coyotes, dingoes, and stoats are among the most sensitive, with lethal dose (LD50) values often below 10 mg/kg. apvma.gov.auenvirolink.govt.nz In contrast, species like rats and mice show moderate toxicity, while guinea pigs exhibit low toxicity. apvma.gov.au
This high susceptibility in carnivores is attributed to two primary physiological factors:
Metabolic Pathways: As previously noted, canids and felids rapidly metabolize PAPP via hydroxylation to its highly toxic metabolite, PHAPP. ava.com.au
Methemoglobin Reductase Activity: These sensitive species also have a relative deficiency in the enzyme methemoglobin reductase, which is responsible for converting methemoglobin back to functional hemoglobin. ava.com.au The lower activity of this protective enzyme system in carnivores, compared to species like rabbits and guinea pigs, means that once high levels of MetHb are formed, they are not reduced as quickly, leading to fatal hypoxia. apvma.gov.au
Table 3: Comparative Acute Oral Toxicity (LD50) of PAPP in Various Mammals
| Species | LD50 (mg/kg bw) | Toxicity Level | Reference |
| Cat (Felis catus) | 5 - 10 | Very High | apvma.gov.au |
| Coyote (Canis latrans) | 5 - 10 | Very High | apvma.gov.au |
| Stoat (Mustela erminea) | < 10 | Very High | apvma.gov.auenvirolink.govt.nz |
| Dog (Canis familiaris) | 30 - 50 | High | apvma.gov.au |
| Mouse (Mus musculus) | 168 - 233 | Moderate | apvma.gov.au |
| Rat (Rattus norvegicus) | 177 - 221 | Moderate | apvma.gov.au |
| Guinea Pig (Cavia porcellus) | 1020 | Low | apvma.gov.au |
Comparative Toxicity Across Different Animal Taxa (e.g., mammals vs. birds)
Research into the toxicity of this compound (PAPP) has revealed significant differences across various animal species, a characteristic that has been a focal point of its development as a vertebrate pesticide. wikipedia.orgsmolecule.com Studies have consistently shown that certain mammalian carnivores are highly susceptible to PAPP, while many bird species exhibit a notably lower sensitivity. smolecule.comnih.govenvirolink.govt.nz
This disparity in toxicity was a key factor in its registration for controlling stoats, weasels, and feral cats in New Zealand, as these target species are significantly more sensitive than non-target native birds and other mammals like possums and rats. wikipedia.org In Australia, PAPP is under investigation for the control of feral cats, red foxes, and wild dogs due to this selective toxicity. wikipedia.org
The acute oral toxicity, measured by the median lethal dose (LD50), highlights this species-specific difference. For instance, mammals such as cats (Felis catus), coyotes (Canis latrans), and stoats (Mustela erminea) have very low LD50 values, indicating high toxicity. apvma.gov.au In contrast, many bird species have demonstrated a higher tolerance to PAPP. apvma.gov.auca.gov However, it is important to note that some bird species, like the mallard duck (Anas platyrhynchos), have shown higher sensitivity than other avian species. apvma.gov.au The Australian magpie and the New Zealand weka have been found to be among the less sensitive bird species. apvma.gov.au
The underlying reason for these differences in toxicity is attributed to variations in metabolic pathways among species. ava.com.au Specifically, the rate at which PAPP is metabolized and the efficiency of the enzymes that convert methemoglobin back to hemoglobin play a crucial role. For example, the lower toxicity of PAPP in rabbits and guinea pigs is linked to higher levels of NADH-MetHb reductase and NADPH-MetHb reductase in these animals compared to more susceptible species like dogs. apvma.gov.au
Interactive Table: Comparative Acute Oral Toxicity (LD50) of this compound in Various Species
| Species | LD50 (mg/kg) | Toxicity Level |
| Cat (Felis catus) | 5-10 | Very Highly Toxic |
| Coyote (Canis latrans) | 5-10 | Very Highly Toxic |
| Stoat (Mustela erminea) | 5-10 | Very Highly Toxic |
| Dog (Canis familiaris) | 30-50 | High |
| Mallard Duck (Anas platyrhynchos) | 32-38 | High |
| Red-winged Blackbird (Agelaius phoeniceus) | 130-133 | Moderate |
| Mouse (Mus musculus) | 168-233 | Moderate |
| Rat (Rattus norvegicus) | 177-221 | Moderate |
| New Zealand Weka (Gallirallus australis) | ~568 | Slight |
| Guinea Pig (Cavia porcellus) | 1020 | Slight |
| Australian Magpie (Gymnorhina tibicen) | 1387 | Slight |
Clinical Signs of Toxicity and Humane Aspects
The toxic effects of this compound (PAPP) are a direct result of its mechanism of action, which involves the rapid conversion of hemoglobin to methemoglobin. wikipedia.orgsmolecule.com This process, known as methemoglobinemia, severely reduces the oxygen-carrying capacity of the blood, leading to a state of hypoxia. wikipedia.org
The clinical signs of PAPP poisoning are consistent with oxygen deprivation. envirolink.govt.nz In susceptible species like stoats and feral cats, the onset of these signs is rapid, often appearing within 10 to 35 minutes of ingesting a lethal dose. envirolink.govt.nzenvirolink.govt.nz The affected animals typically become lethargic and ataxic (uncoordinated), appearing sleepy before losing consciousness and succumbing to respiratory failure. envirolink.govt.nzenvirolink.govt.nzenvirolink.govt.nz The time from ingestion to death is generally within two hours for these species. envirolink.govt.nzenvirolink.govt.nz
The humane aspects of PAPP as a vertebrate pesticide have been a significant consideration in its development and registration. wikipedia.orgsmolecule.com The rapid progression from lethargy to unconsciousness and death, without prolonged signs of distress, is considered a more humane outcome compared to some other toxicants. wikipedia.orgenvirolink.govt.nz Assessments of the behaviors and clinical signs associated with PAPP intoxication in feral cats have led to a classification of "mild suffering" under a relative humaneness model. publish.csiro.au The effect is often compared to carbon monoxide poisoning, where hypoxia leads to a painless loss of consciousness before death. ava.com.au
Veterinary intervention for accidental poisoning in non-target animals like domestic dogs and cats is critical and time-sensitive. pestsmart.org.aupestsmart.org.au The prognosis is poor unless an antidote is administered promptly, ideally within 30 minutes of ingestion. pestsmart.org.aupestsmart.org.au The primary treatment involves reducing the methemoglobin back to hemoglobin, providing oxygen and respiratory support, and absorbing the remaining toxin. pestsmart.org.aupestsmart.org.au
Sub-lethal Effects and Chronic Toxicity Investigations
Investigations into the sub-lethal and chronic effects of this compound (PAPP) have been conducted, although the primary focus of its use as a pesticide is its acute toxicity. apvma.gov.au At sub-lethal doses, PAPP can induce a temporary and partial methemoglobinemia that may not produce overt clinical symptoms. apvma.gov.au In animals that are less susceptible or have ingested a sub-lethal amount, the methemoglobin levels naturally recover as the compound and its metabolites are processed and excreted. apvma.gov.au
The metabolic process involves the biotransformation of PAPP into its active metabolite, N-hydroxylaminopropiophenone (PHAPP), which is the primary agent responsible for oxidizing hemoglobin. apvma.gov.au Both PAPP and PHAPP are metabolized and cleared from the body, meaning the compound does not bioaccumulate in the affected animal.
Long-term exposure studies in mice have indicated a potential for carcinogenic effects, with a dose-response relationship observed for the induction of bladder carcinomas and hepatocellular tumors. Another study noted a high incidence of hepatomas in mice after a single 50 mg/kg dose. Genotoxicity studies have also suggested that PAPP can be genotoxic both in vitro and in vivo. apvma.gov.au However, the risk of chronic toxicity from its application as a bait is considered low due to the mode of action and the limited, wide dispersal of baits in the environment. apvma.gov.au
Antidotal and Protective Strategies
Methylene (B1212753) Blue as an Antidote for this compound Poisoning
A significant advantage of this compound (PAPP) as a vertebrate pesticide is the existence of an effective antidote, methylene blue. wikipedia.orgsmolecule.comenvirolink.govt.nz Methylene blue acts by reversing the methemoglobinemia induced by PAPP. ava.com.auenvirolink.govt.nz It facilitates the reduction of methemoglobin back to hemoglobin, thereby restoring the blood's oxygen-carrying capacity. envirolink.govt.nzpestsmart.org.au
The mechanism of action of methylene blue involves the activation of the NADPH-dependent methemoglobin reductase system. envirolink.govt.nz This enzyme system, in the presence of methylene blue as an electron carrier, significantly accelerates the conversion of methemoglobin to hemoglobin. envirolink.govt.nz Studies have shown that the human NADPH system is particularly efficient at this process, a relevant factor when assessing human health risks. envirolink.govt.nz
For accidental poisoning of non-target animals such as domestic dogs and cats, the prompt administration of methylene blue by a veterinarian is crucial for survival. ava.com.aupestsmart.org.aupestsmart.org.au The antidote is most effective when given intravenously as soon as possible after ingestion of the toxin. wikipedia.orgpestsmart.org.au Veterinary intervention also typically includes supportive care such as oxygen therapy and measures to absorb any remaining toxin in the digestive system. pestsmart.org.aupestsmart.org.au
Prophylactic Use of this compound in Cyanide Detoxification
Historically, this compound (PAPP) was investigated for its potential as a prophylactic agent against cyanide poisoning. smolecule.comenvirolink.govt.nzusgovcloudapi.net The principle behind this application is the controlled induction of methemoglobinemia. smolecule.comnih.gov Methemoglobin has a high affinity for the cyanide ion, forming a non-toxic complex called cyanomethemoglobin. usgovcloudapi.netnih.gov This binding effectively sequesters cyanide, preventing it from inhibiting the critical enzyme cytochrome oxidase in cells, which is the primary mechanism of cyanide's lethal toxicity. usgovcloudapi.netnih.gov
Research has shown that PAPP can produce a longer-lasting methemoglobinemia compared to other agents like 4-dimethylaminophenol (DMAP), suggesting it could be a more suitable substance for the pretreatment of cyanide poisoning. smolecule.com However, the induction of even therapeutic levels of methemoglobin (around 10-15%) can impair physical performance due to the reduced oxygen-carrying capacity of the blood, which is a critical consideration. smolecule.comnih.gov
While PAPP is effective as a single-dose pretreatment for cyanide, concerns about potential chronic hematological and genotoxic effects may limit its use in scenarios requiring repeated administration. dtic.mil Some research suggests that combination therapies, using a lower dose of a methemoglobin-forming agent with a sulfur donor, could provide effective protection against cyanide with fewer side effects. dtic.mil
Radioprotective Activity and Mechanisms
In addition to its other properties, this compound (PAPP) has been studied for its radioprotective capabilities. smolecule.comenvirolink.govt.nz The search for effective chemical agents to protect against the harmful effects of ionizing radiation is a significant area of research, particularly for applications in cancer therapy and for prophylactic treatment against radiation exposure. smolecule.comscielo.br
PAPP has demonstrated significant radioprotective activity in animal studies. nih.gov When administered orally to mice before irradiation, PAPP was one of only two compounds out of twelve tested that retained high radioprotective activity, resulting in 92-95% survival rates. nih.gov
The proposed mechanisms for the radioprotective action of chemical agents are varied and include scavenging free radicals, donating hydrogen atoms to repair damaged molecules, forming mixed disulfides, delaying cell division, and inducing tissue hypoxia. scielo.br One hypothesis for the action of some radioprotective agents involves the activation of the adenyl-cyclase system, leading to an increase in cyclic AMP (cAMP) levels within cells. tandfonline.com It is thought that a higher than normal level of cAMP may be required to achieve a protective effect. tandfonline.com While the precise mechanism of PAPP's radioprotective effect is complex, its ability to protect against radiation-induced damage has been clearly demonstrated in experimental settings. nih.gov
Analytical Methodologies for 4 Aminopropiophenone
Qualitative and Quantitative Analysis
Spectrophotometry provides a straightforward and accessible means for the quantitative analysis of 4'-Aminopropiophenone, primarily by targeting its primary amine group. chemicalbook.com These methods typically involve a color-forming reaction where the amine interacts with a specific reagent, and the resulting product's absorbance is measured at a characteristic maximum wavelength (λmax). researchgate.netresearchgate.net
Several reagents are effective for the spectrophotometric determination of primary amines. researchgate.net For instance, the reaction of aliphatic primary amines with acetone (B3395972) and sodium nitroprusside yields a violet-colored complex with a λmax around 550 nm. researchgate.net Another approach uses p-benzoquinone, which reacts with aliphatic primary and secondary amines to produce colored products with an absorption maximum at 510 nm. colab.ws For aromatic primary amines, 2,4-dinitrofluorobenzene (DNFB) serves as a suitable reagent, forming products with absorption maxima in the range of 366–377 nm.
| Method/Reagent | Principle | Wavelength (λmax) |
|---|---|---|
| Rimini test (Sodium Nitroprusside) | Forms a violet-colored Schiff base complex. researchgate.net | ~550 nm researchgate.net |
| p-Benzoquinone | Forms a 1:1 colored product with the amine. colab.ws | ~510 nm colab.ws |
| 2,4-Dinitrofluorobenzene (DNFB) | Forms a DNFB-amine derivative. | 366–377 nm (for aromatic amines) |
| Ninhydrin | Forms Ruhemann's purple with free amino groups. rsc.org | ~586 nm rsc.org |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds like this compound from complex mixtures. ust.hk When coupled with a Ultraviolet (UV) or a Photodiode-Array (PDA, also known as Diode-Array Detector or DAD) detector, HPLC offers excellent sensitivity and selectivity. ust.hkmdpi.com
The separation principle in HPLC is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. ust.hk For a compound like this compound, reversed-phase chromatography is commonly employed. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength as it elutes from the column. nih.gov
A PDA detector offers a significant advantage over a standard single-wavelength UV detector by acquiring the entire UV-Vis spectrum (e.g., 190-900 nm) for the analyte in real-time. shimadzu.com This capability allows for the determination of peak purity by comparing spectra across a single chromatographic peak and can aid in the preliminary identification of unknown compounds by comparing their spectral profiles to libraries. shimadzu.com
| Parameter | Description/Typical Value |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov |
| Detector | UV or Photodiode-Array (PDA/DAD). ust.hksykam.com |
| Mobile Phase | Typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. mdpi.com |
| Detection | Monitored at a specific UV wavelength for quantification and/or full spectrum analysis with PDA for purity and identification. mdpi.comshimadzu.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for metabolomics, ideal for identifying and quantifying small-molecule metabolites (<650 Da) in biological samples. nih.govnih.gov This method is particularly useful for studying the biotransformation of this compound. The process involves separating volatile compounds in the gas phase using a capillary column, followed by detection and identification using a mass spectrometer, which fragments the molecules and measures the mass-to-charge ratio of these fragments. nih.gov
Due to the polar and non-volatile nature of many metabolites, a chemical derivatization step is often required to increase their volatility and thermal stability for GC analysis. nih.govmdpi.com Studies on structurally related compounds, such as α-pyrrolidinopropiophenone (PPP), demonstrate that GC-MS can effectively identify various metabolites in urine. researchgate.net The metabolic pathways identified for PPP include hydroxylation of the aromatic or pyrrolidine (B122466) rings, dehydrogenation to form a lactam, and dealkylation of the pyrrolidine ring to yield a primary amine (cathinone). researchgate.net It is plausible that this compound undergoes similar metabolic transformations, such as hydroxylation and N-acetylation. nih.gov
| Metabolic Reaction (Inferred from Related Compounds) | Potential Resulting Structure/Metabolite |
|---|---|
| Aromatic Hydroxylation | Adds a hydroxyl (-OH) group to the phenyl ring (e.g., 4-amino, 3-hydroxypropiophenone). nih.gov |
| N-Acetylation | Adds an acetyl group to the primary amine, forming an amide. nih.gov |
| N-Hydroxylation | Forms an N-hydroxy derivative, which is believed to be a key bioactive metabolite. nih.govapvma.gov.au |
| Conjugation | Metabolites are often conjugated with sulfate (B86663) or glucuronic acid for excretion. nih.gov |
Phosphorimetry is a type of photoluminescence spectroscopy that measures the light emitted by a substance as it relaxes from an excited triplet state to its ground state. While highly sensitive, the application of phosphorimetric methods specifically for the detection of this compound in biological fluids is not extensively documented in the reviewed literature. In principle, this technique could be applied if the compound or a derivative exhibits significant phosphorescence, offering high sensitivity and selectivity, particularly in complex biological matrices where background fluorescence might be an issue.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the definitive structural confirmation of this compound. solubilityofthings.com
Infrared (IR) Spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. orgosolver.comslideshare.net The IR spectrum of this compound would show characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C=O bond of the ketone, and the C-H and C=C bonds of the aromatic ring. solubilityofthings.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule by observing the behavior of atomic nuclei in a strong magnetic field. orgosolver.com For this compound, ¹H NMR and ¹³C NMR are used. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. biopharminternational.com Key signals would include those for the aromatic protons, the protons of the amino group, and the protons of the ethyl group in the propiophenone (B1677668) chain. solubilityofthings.com
| Spectroscopy Type | Feature | Expected Position/Shift |
|---|---|---|
| Infrared (IR) | N-H stretch (Amine) | ~3300-3500 cm⁻¹ |
| C=O stretch (Ketone) | ~1650-1680 cm⁻¹ | |
| C=C stretch (Aromatic) | ~1600 cm⁻¹ | |
| ¹H NMR | Aromatic Protons (C₆H₄) | δ ~6.6-7.8 ppm |
| Amino Protons (NH₂) | Broad signal, variable shift | |
| Methylene (B1212753) Protons (-CH₂-) | δ ~2.8-3.1 ppm (quartet) | |
| Methyl Protons (-CH₃) | δ ~1.1-1.2 ppm (triplet) |
Phosphorimetric Methods for Detection in Biological Fluids
Analytical Challenges and Considerations
The analysis of this compound and its metabolites is not without challenges. The presence of both an amine and a ketone functional group can complicate analysis, potentially requiring specific derivatization or chromatographic conditions to achieve optimal separation and detection.
A significant challenge lies in the analysis of its metabolites. The presumed bioactive metabolite, 4-(N-hydroxy)aminopropiophenone (PHAPP), has reportedly failed to be detected in some studies, suggesting it may have low stability in certain biological systems, which complicates efforts to correlate its concentration with biological effects. apvma.gov.au
Furthermore, when analyzing related compounds in forensic contexts, the continuous emergence of new, structurally similar derivatives poses a significant analytical challenge. murdoch.edu.au This necessitates the development of robust and validated analytical methods that can reliably distinguish between the parent compound and its various metabolites or structurally similar analogues. researchgate.netmurdoch.edu.au
Detection in Complex Biological Matrices
The detection and quantification of this compound (PAPP) in complex biological matrices such as blood, urine, and plasma are crucial for metabolism and toxicological studies. Various advanced analytical techniques have been developed to achieve high sensitivity and selectivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prominent method for the analysis of PAPP in biological fluids. This technique offers high sensitivity and is suitable for quantifying the compound even at low concentrations. For instance, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the quantitative analysis of amino acids in body fluids, which demonstrates the capability of this technology for similar compounds like PAPP. nih.gov The UPLC-MS/MS method is noted for its rapidity and reliability in diagnostic applications. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique employed for the detection of PAPP and its metabolites. gla.ac.uk To enhance the volatility and chromatographic properties of the analytes, derivatization is often employed. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) have been shown to be effective for the derivatization of cathinone-like substances, including PAPP. gla.ac.uk The selection of an appropriate derivatization agent is critical for optimizing the method's performance, including achieving lower limits of detection (LOD) and quantification (LLOQ). gla.ac.uk
Sample preparation is a critical step to remove interferences from the biological matrix. Solid-phase extraction (SPE) is a commonly used technique for cleaning up samples before analysis by GC-MS or LC-MS/MS. gla.ac.ukresearchgate.net For example, a method for detecting 29 amphetamine-type stimulants and synthetic cathinones in urine utilized SPE for sample preparation, achieving LODs between 0.5 and 10 ng/mL. gla.ac.uk
Infrared (IR) spectroscopy, following a liquid-liquid extraction sample preparation, has also been developed for the detection of α-aminopropiophenone in specific contexts. researchgate.net
The table below summarizes the key analytical methods used for the detection of this compound in biological matrices.
| Analytical Technique | Sample Type | Key Features | Reference |
| UPLC-MS/MS | Body Fluids | Rapid, reliable, suitable for diagnosis and follow-up. | nih.gov |
| LC-MS/MS | Serum | High sensitivity and selectivity for designer drugs. | researchgate.net |
| GC-MS | Urine, Blood | Requires derivatization (e.g., with PFPA) for optimal performance. | gla.ac.uk |
| IR Spectroscopy | Narcotic Drugs | Used in combination with liquid-liquid extraction. | researchgate.net |
Environmental Degradation Analysis in Baits
This compound is utilized as a vertebrate pest control agent, particularly in baits for controlling species like wild dogs and feral cats. smolecule.com Therefore, understanding its environmental persistence and degradation is essential for safe and effective use. smolecule.comdpi.qld.gov.aunih.gov
Studies have investigated the degradation rate of PAPP in manufactured baits under various environmental conditions. smolecule.comdpi.qld.gov.aunih.gov The longevity of PAPP in baits is a key factor in determining the duration of their efficacy and the potential risk to non-target species. smolecule.comdpi.qld.gov.aunih.gov
One study in north-eastern Australia examined the degradation of PAPP in wild dog baits under typical field and storage conditions. dpi.qld.gov.aunih.gov The findings indicated that the degradation rate is influenced by how the baits are presented (surface-laid versus buried). dpi.qld.gov.aunih.gov
Surface-laid baits: These retain lethal doses of PAPP for extended periods, up to 19.8 weeks. dpi.qld.gov.au
Buried baits: The PAPP content in buried baits declines more rapidly than in surface-laid baits. dpi.qld.gov.aunih.gov
The study also assessed the shelf stability of PAPP baits. After 25 weeks of storage, baits retained approximately 90% of their initial PAPP concentration. dpi.qld.gov.au
The following table presents data on the persistence of PAPP in wild dog baits.
| Bait Presentation | Persistence of Lethal Dose | Key Finding | Reference |
| Surface-laid | Up to 19.8 weeks | Slower degradation compared to buried baits. | dpi.qld.gov.au |
| Buried | Shorter than surface-laid | Faster degradation due to environmental factors. | dpi.qld.gov.au |
| Stored | ~90% retention after 25 weeks | High shelf stability under typical storage conditions. | dpi.qld.gov.au |
Differentiation from Structurally Similar Compounds and Impurities
The accurate identification of this compound requires analytical methods that can distinguish it from structurally similar compounds, isomers, and potential impurities that may arise during synthesis. brieflands.com
Mass spectrometry, particularly when coupled with a chromatographic separation technique, is a powerful tool for this purpose. The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification. nist.gov
Gas chromatography-mass spectrometry (GC-MS) is frequently used to analyze and differentiate between various amphetamine-type stimulants and related compounds. The retention times and mass spectra of different compounds allow for their individual identification. brieflands.com For example, in the analysis of illicit tablets, GC-MS can identify not only the primary active substance but also various impurities, which can provide information about the synthesis route. brieflands.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly effective technique for differentiating between isomers and isobaric substances. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be monitored for each compound, providing a high degree of selectivity. researchgate.net This is particularly useful for distinguishing between compounds that have the same molecular weight but different structures. researchgate.netbrieflands.com
The table below lists some compounds that are structurally related to this compound and are often included in comprehensive analytical screening methods.
| Compound | Chemical Name | Common Analytical Method |
| Methcathinone | 2-Methylaminopropiophenone | LC-MS/MS |
| MDA | 3,4-Methylenedioxyamphetamine | GC-MS, LC-MS/MS |
| MDEA | 3,4-Methylenedioxyethylamphetamine | GC-MS, LC-MS/MS |
| MDMA | 3,4-Methylenedioxymethamphetamine | GC-MS, LC-MS/MS |
Research Applications and Emerging Areas
Vertebrate Pest Control Research
4'-Aminopropiophenone (PAPP) has been the subject of extensive research for its application as a vertebrate pest control agent, particularly for managing invasive mammalian carnivores. Its mechanism of action, which involves the induction of methemoglobinemia, leads to a state of hypoxia and has been identified as a more humane alternative to other toxins like sodium fluoroacetate (B1212596) (1080). chemicalbook.comwikipedia.orgresearchgate.net
Development as a Selective Predacide for Invasive Mammalian Carnivores
Research into PAPP as a predacide began in the early 1980s in the United States, with initial assessments for coyote control. chemicalbook.com However, it was pioneering work by scientists in Australia from the 1990s that demonstrated its potential as a rapid-acting and humane agent for controlling feral cats and red foxes. chemicalbook.com This research was driven by the need for more selective and humane control methods, especially given that an antidote, methylene (B1212753) blue, exists for PAPP poisoning, which is not the case for 1080. chemicalbook.comsolubilityofthings.comsmolecule.com
PAPP's selectivity is a key area of its appeal. It is significantly more toxic to certain mammalian predators than to other species like birds, possums, and rats. chemicalbook.combenthamdirect.com Carnivores, including dogs, foxes, and cats, are particularly susceptible due to their unique metabolic pathways. smolecule.comresearchgate.net This target specificity is a considerable advantage in conservation programs aimed at protecting native fauna from invasive predators. benthamdirect.com
In New Zealand, PAPP was registered in 2011 for the control of stoats and feral cats, which pose a significant threat to native bird species, including the kiwi. chemicalbook.comrsc.org Research in Australia has focused on its use for managing feral cats, red foxes, and wild dogs. chemicalbook.comchemicalbook.com
Target Invasive Species for PAPP Research
| Invasive Species | Country of Research | Key Findings |
|---|---|---|
| Stoats (Mustela erminea) | New Zealand | Effective at low concentrations; registered for use in 2011. chemicalbook.comrsc.org |
| Feral Cats (Felis catus) | Australia, New Zealand | Highly susceptible; research into specialized bait delivery systems. chemicalbook.comrsc.orgavantorsciences.com |
| Red Foxes (Vulpes vulpes) | Australia | Investigated as a humane control agent. chemicalbook.comsmolecule.com |
| Wild Dogs (Canis familiaris) | Australia | Highly susceptible; specific bait formulations developed. chemicalbook.comsmolecule.com |
Bait Formulation Research and Delivery Mechanisms
Significant research has been dedicated to developing effective and target-specific bait formulations and delivery mechanisms for PAPP. In New Zealand, PAPP is approved for use in a paste form, which is then enclosed in fresh minced meat. chemicalbook.com This method is designed for use in intensive ground control programs. chemicalbook.com The paste is colored green as a deterrent to birds and a warning to humans.
In Australia, a variety of formulations have been developed, including:
DOGABAIT® and FOXECUTE®: These are commercially available meat-based baits for wild dogs and foxes, respectively. smolecule.com
Curiosity® feral cat bait: This innovative bait encapsulates PAPP in a hard-shelled delivery vehicle (HSDV). avantorsciences.comresearchgate.net This small, robust pellet is designed to be swallowed whole by feral cats, exploiting their feeding behavior of consuming large items intact. avantorsciences.comresearchgate.net Many native Australian carnivores, in contrast, tend to chew their food thoroughly and are likely to reject the hard pellet, thus minimizing non-target exposure. avantorsciences.comresearchgate.net
Canid pest ejectors: These spring-loaded devices propel PAPP directly into the mouths of target species like wild dogs and foxes. cymitquimica.com
The encapsulation of PAPP also serves to protect the toxicant from environmental and biological degradation. avantorsciences.com
PAPP Bait Formulations and Delivery Mechanisms
| Formulation/Mechanism | Target Species | Description |
|---|---|---|
| Paste (e.g., PredaSTOP™) | Stoats, Feral Cats | A soft paste mixed into fresh, green-dyed minced meat and placed in bait stations. solubilityofthings.com |
| Meat Baits (e.g., DOGABAIT®, FOXECUTE®) | Wild Dogs, Foxes | Manufactured meat baits containing a specific dose of PAPP. smolecule.com |
| Encapsulated Pellet (Curiosity® bait) | Feral Cats | A hard-shelled delivery vehicle containing PAPP implanted within a meat lure. avantorsciences.comresearchgate.net |
Field Effectiveness Studies and Population Reduction Assessments
Field trials have demonstrated the effectiveness of PAPP in reducing populations of target invasive species. In New Zealand, field trials targeting stoats in native forests resulted in significant reductions in their abundance index, with reported decreases of 83% and 87%. researchgate.net A trial focusing on a population of radio-collared feral cats achieved an 84% kill rate. researchgate.net These studies have underscored PAPP's potential as a valuable tool for the conservation of native species. rsc.org
In Australia, pen trials have confirmed the efficacy of PAPP formulations. In one study, ejectors loaded with a PAPP formulation were tested on wild dogs and foxes, resulting in high mortality rates. The development of these tools is aimed at providing effective, broad-scale management of these predators. smolecule.com
Non-Target Risk Assessment and Mitigation Strategies
A critical component of PAPP research is the assessment and mitigation of risks to non-target species. While PAPP shows selectivity for carnivores, some native species, including certain birds and marsupial carnivores, can be susceptible. chemicalbook.comresearchgate.net For instance, some goanna species and birds like the mallard duck have been identified as being at risk. smolecule.comresearchgate.net
Several strategies are employed to minimize non-target exposure:
Bait Stations: The use of bait stations that are designed to allow access for target species like stoats and cats while excluding non-target animals, such as certain birds, is a key mitigation measure. solubilityofthings.com
Bait Placement: Burying baits is a technique used for wild dog control, as they will readily dig them up, while many native species are less likely to access them. Spacing bait stations at appropriate distances can also reduce the likelihood of a non-target animal encountering multiple baits.
Target-Specific Delivery Systems: The Curiosity® cat bait, with its encapsulated PAPP pellet, is a prime example of a delivery system designed to exploit the specific feeding behaviors of the target species to reduce non-target uptake. chemicalbook.comavantorsciences.com
Timing of Baiting: In some areas, baiting is restricted to certain times of the year, such as winter months when reptiles like goannas are less active.
Despite these measures, the potential for non-target impacts remains a consideration, and ongoing research aims to further refine the selectivity of PAPP-based control methods. chemicalbook.comrsc.org The risk of secondary poisoning from scavenging the carcasses of animals killed by PAPP is considered low because the compound is rapidly metabolized. solubilityofthings.comresearchgate.net
Environmental Fate and Biodegradation Studies
The environmental fate of PAPP has been studied to ensure its use does not lead to persistent contamination. PAPP is water-soluble, which means any bait residue exposed to rain will likely leach into the soil. solubilityofthings.com Studies based on OECD test guidelines have concluded that PAPP is readily biodegradable. It is broken down in the soil into non-toxic, naturally occurring substances. solubilityofthings.com One study indicated that it degrades within a month, suggesting it does not accumulate in the environment. solubilityofthings.com Due to its biodegradability and typical use in contained bait stations, it is considered unlikely to enter waterways. solubilityofthings.com
Organic Synthesis and Material Science
Beyond its application in vertebrate pest control, this compound serves as a versatile compound in organic chemistry and is finding applications in material science.
As a primary aromatic amine and a ketone, this compound can be used as an intermediate or a building block in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. chemicalbook.com Its dual functional groups allow it to undergo a variety of chemical reactions. The amino group enables reactions such as nucleophilic substitution and oxidation to form quinones, while the ketone group can also be a site for various transformations.
One documented synthesis method for this compound involves the reaction of 2-aryloxypropanamide with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). benthamdirect.com
In the realm of material science, this compound has been used in a method for preparing high-strength carbon nanotube films through a thiol-ene click reaction. chemicalbook.comchemicalbook.com Additionally, related derivatives have historically been used in the synthesis of dyes, highlighting its potential in this area. solubilityofthings.com
Precursor in the Synthesis of Other Chemical Compounds
Biochemical and Medical Research (Excluding Dosage/Administration)
A primary focus of biochemical research on this compound is its profound effect on hemoglobin and oxygen transport. smolecule.com The compound is known to rapidly oxidize hemoglobin (Hb) into methemoglobin (MetHb). wikipedia.org Methemoglobin is a form of hemoglobin that is incapable of binding and transporting oxygen, leading to a condition known as methemoglobinemia. smolecule.comwikipedia.org This conversion significantly impairs the oxygen-carrying capacity of the blood, resulting in cellular hypoxia, a deficiency of oxygen supply to the tissues. smolecule.com
The mechanism involves the metabolic activation of PAPP into its N-hydroxy metabolite, 4-(N-hydroxy)aminopropiophenone (PHAPP), which is the more potent agent in inducing the formation of methemoglobin. The process is similar to the effects of nitrite (B80452) poisoning. wikipedia.org Studies in various animal species have shown inter-species differences in susceptibility, which are attributed to varying levels of enzymes like NADH-MetHb reductase and NADPH-MetHb reductase that work to reduce MetHb back to functional hemoglobin. This targeted biological activity makes PAPP a subject of significant interest in pharmacology and toxicology for studying oxygen transport mechanisms and related pathologies. smolecule.com
Table 1: Effect of this compound on Blood Parameters
| Parameter | Effect | Outcome |
|---|---|---|
| Hemoglobin (Hb) | Oxidized to Methemoglobin (MetHb) wikipedia.org | Reduced oxygen-carrying capacity |
| Methemoglobin (MetHb) | Levels increase | Methemoglobinemia wikipedia.org |
| Oxygen Saturation | Decreases nih.gov | Cellular Hypoxia smolecule.com |
The ability of this compound to induce controlled methemoglobin formation is the basis for its investigation as a potential antidote for cyanide poisoning. nih.gov Cyanide is a potent toxin that inhibits cellular respiration by binding to cytochrome oxidase. nih.gov The therapeutic strategy involves using a methemoglobin-forming agent to act as a scavenger for the cyanide anion. nih.gov The ferric iron (Fe³⁺) in methemoglobin has a high affinity for cyanide, binding it to form the less toxic cyanomethemoglobin, which sequesters the cyanide and prevents it from inhibiting the crucial cytochrome oxidase enzyme. nih.gov
Research has explored PAPP and its structurally related p-aminophenone derivatives, such as p-aminoheptanoylphenone (PAHP) and p-aminooctanoylphenone (PAOP), for this purpose. nih.gov Studies have shown that the N-hydroxy metabolites of these compounds are the active forms. nih.gov Specifically, N-hydroxy PAPP was found to be a rapidly acting compound, capable of achieving therapeutic concentrations of methemoglobin within minutes, making it a candidate for treating cyanide intoxication. nih.gov The existence of an antidote to PAPP itself is also an attractive feature for its development in other applications, contrasting with other toxic agents for which no such treatment exists. wikipedia.org
There is significant interest in developing compounds that can protect normal tissues from the harmful effects of ionizing radiation, particularly to improve the therapeutic gain in cancer therapy. nih.gov this compound is classified under the MeSH pharmacological class of Radiation-Protective Agents. nih.gov Research has been conducted on various aminobenzophenones and related structures for their potential radioprotective activity. nih.gov While thiol compounds are used clinically for this purpose, their use can be limited by toxicity. nih.gov This has driven research into alternative agents like PAPP. The mechanism by which such compounds may confer protection against radiation injury is an active area of investigation. nih.govchemicalbook.combiosynth.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Other Names | CAS Number |
|---|---|---|
| This compound | p-Aminopropiophenone, PAPP, 1-(4-Aminophenyl)propan-1-one | 70-69-9 wikipedia.org |
| 2-aryloxypropanamide | - | - |
| Potassium hydroxide | - | 1310-58-3 |
| Dimethyl sulfoxide | DMSO | 67-68-5 |
| 4-(N-hydroxy)aminopropiophenone | PHAPP, N-hydroxy PAPP | - |
| p-aminoheptanoylphenone | PAHP | - |
| p-aminooctanoylphenone | PAOP | - |
| Cyanide | - | - |
| Sodium fluoroacetate | 1080 | 62-74-8 |
| Toluene | - | 108-88-3 nih.gov |
| Ferrocene | - | 102-54-5 |
| Sulfuric acid | - | 7664-93-9 |
| Nitric acid | - | 7697-37-2 |
| 4-aminobenzo-15-crown-5 | - | 60619-20-7 |
| N,N'-dicyclohexylcarbodiimide | DCC | 538-75-0 |
| Dimethylaminopyridine | DMAP | 1122-58-3 |
| Dimethylformamide | DMF | 68-12-2 |
| Dichloromethane | - | 75-09-2 |
| Sodium nitrite | - | 7632-00-0 nih.gov |
| Propylene glycol | - | 57-55-6 |
| Hydrogen sulfide | - | 7783-06-4 |
| Benzocaine (B179285) | - | 94-09-7 |
| Lidocaine (B1675312) | - | 137-58-6 |
| p-ethylaniline | - | 589-16-2 |
| p-chloroaniline | - | 106-47-8 |
| m-aminopropiophenone | - | 34091-38-0 |
| 4-aminobiphenyl | - | 92-67-1 |
| 2-aminofluorene | - | 153-78-6 |
Role as a Control Agent in Toxicology Studies
This compound (PAPP) serves as a critical control agent in a variety of toxicology studies, primarily due to its well-characterized ability to induce methemoglobinemia. Its mechanism of action involves the oxidation of hemoglobin to methemoglobin, a form incapable of transporting oxygen, leading to hypoxia. smolecule.comwikipedia.org This potent and predictable biological effect makes it an ideal model compound for investigating methemoglobinemia and its physiological consequences.
In toxicological research, PAPP is used as a positive control to validate experimental systems designed to test other substances for similar hematotoxic effects. For instance, in studies evaluating local anesthetics like benzocaine and lidocaine for their potential to cause methemoglobinemia in sheep, PAPP was administered to confirm that each animal was capable of a quantitative methemoglobin response. nih.gov This ensures that a lack of response to the test drug is not due to individual animal insensitivity.
Furthermore, PAPP's effects are utilized in research on antidotes and therapeutic interventions. It has been employed in studies aimed at developing and characterizing treatments for cyanide poisoning, where controlled induction of methemoglobin is a therapeutic strategy. nih.gov Researchers have used PAPP to study the kinetics of methemoglobin formation at different doses and to assess how this affects behavioral toxicity under various conditions. nih.gov The compound has also been noted for its genotoxic effects, making it a relevant control in studies assessing DNA damage. biosynth.comchemicalbook.com
The table below summarizes key applications of this compound as a control agent in toxicological research.
| Toxicology Study Area | Role of this compound (PAPP) | Key Findings/Observations | References |
| Methemoglobinemia Research | Model compound and positive control | Induces predictable, dose-dependent methemoglobin formation. nih.gov | nih.gov |
| Cyanide Antidote Studies | Inducer of therapeutic methemoglobinemia | Used to characterize the hematologic effects and efficacy of p-aminophenone compounds as cyanide countermeasures. nih.gov | nih.gov |
| Comparative Toxicology | Reference compound | Used to compare the methemoglobin-inducing potential of other chemicals, such as benzocaine. nih.gov | nih.gov |
| Genotoxicity Assessment | Genotoxic agent | In vitro and in vivo studies have indicated that PAPP is a genotoxicant. | biosynth.comchemicalbook.com |
Studies on Biological Activity and DNA Interaction of Derivatives
Research into derivatives of this compound and structurally similar compounds, such as 4-aminophenol (B1666318) derivatives, has revealed significant biological activities and potential therapeutic applications. solubilityofthings.commdpi.com The presence of the amino group on the phenyl ring provides a site for chemical modification, allowing for the synthesis of new compounds with enhanced or novel biological properties. solubilityofthings.com
Studies have focused on synthesizing Schiff base derivatives of 4-aminophenol to explore their antimicrobial and antidiabetic potential. mdpi.comnih.gov These investigations have demonstrated that certain derivatives exhibit broad-spectrum activity against various strains of bacteria and fungi. mdpi.comnih.gov For example, newly synthesized compounds showed significant, concentration-dependent inhibition of α-amylase and α-glucosidase, enzymes relevant to diabetes management. mdpi.comnih.gov
A key area of emerging research is the interaction of these derivatives with DNA, which hints at their potential as anticancer agents. mdpi.com Using spectroscopic techniques, researchers have studied how these compounds bind to human DNA. The observed effects, such as hyperchromism (an increase in absorbance) and bathochromic shifts (a shift to a longer wavelength), suggest a direct interaction between the compound and the DNA molecule. mdpi.comnih.gov These spectral changes can indicate modes of binding, such as intercalation, which are relevant for anticancer drug development.
The table below details the findings from a study on synthesized 4-aminophenol Schiff base derivatives.
| Derivative | Chemical Name | Observed Biological Activity | DNA Interaction Findings | References |
| S-1 | 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol | Antimicrobial; Highest α-glucosidase inhibition (76.67%). mdpi.com | Hyperchromic effect. mdpi.comnih.gov | mdpi.comnih.gov |
| S-2 | 4-((4-(dimethylamino)benzylidene)amino)phenol | Antimicrobial; Antidiabetic. | Hyperchromic effect; Bathochromic shift. mdpi.comnih.gov | mdpi.comnih.gov |
| S-3 | 4-((3-nitrobenzylidene)amino)phenol | Antimicrobial; Antidiabetic. | Hyperchromic effect; Bathochromic shift. mdpi.comnih.gov | mdpi.comnih.gov |
| S-4 | 4-((thiophen-2-ylmethylene)amino)phenol | Antimicrobial; Antidiabetic. | Hypochromic effect; Bathochromic shift. mdpi.comnih.gov | mdpi.comnih.gov |
| S-5 | 4-(((E)-3-phenylallylidene)amino)phenol | Antimicrobial; Antidiabetic. | Hyperchromic effect. mdpi.comnih.gov | mdpi.comnih.gov |
Advanced Topics and Future Research Directions
Structure-Activity Relationship (SAR) Studies for Methemoglobin Induction and Other Effects
The biological activity of 4'-Aminopropiophenone (PAPP) is intrinsically linked to its chemical structure. Its primary toxic effect, the induction of methemoglobinemia, is not caused by PAPP directly but by its metabolite, p-hydroxylaminopropiophenone (PHAPP). envirolink.govt.nz The biotransformation of PAPP to PHAPP is a critical activation step, primarily occurring in the liver through the action of cytochrome P-450 isoenzymes. envirolink.govt.nz
Structure-activity relationship (SAR) studies explore how modifications to the molecular structure of PAPP and related compounds influence their biological effects. These studies are crucial for understanding the mechanism of action and for designing new analogs with improved properties.
Key structural features influencing the methemoglobin-inducing capacity of aminophenones include:
The Amino Group: The presence of the amino group at the para position (4'-position) of the propiophenone (B1677668) is essential for its activity. This group undergoes metabolic N-hydroxylation to form the active metabolite, PHAPP. apvma.gov.auapvma.gov.au
The Propiophenone Chain: The length and structure of the alkyl chain attached to the carbonyl group can influence the compound's potency and duration of action. Studies on related p-aminophenones, such as p-aminoheptanoylphenone (PAHP) and p-aminooctanoylphenone (PAOP), have shown that longer alkyl chains can result in a more prolonged effect compared to PAPP. nih.gov
Ring Substitutions: The addition of other substituents to the aromatic ring can significantly alter the compound's activity. For instance, in the development of bupropion (B1668061) analogs, which share the aminopropiophenone core, various ring substitutions have been shown to modulate their activity as dopamine (B1211576) and norepinephrine (B1679862) uptake inhibitors. barrowneuro.org
The differential toxicity of PAPP across various species is also a key area of SAR investigation. For example, canids and felids are highly susceptible to PAPP-induced methemoglobinemia, which is attributed to their metabolic pathways. ban1080.org.au In contrast, many bird species are less susceptible. envirolink.govt.nz Understanding the structural basis for this selectivity is a major focus of research, aiming to develop more target-specific vertebrate pest control agents.
Computational Chemistry and Modeling of this compound Interactions
Computational chemistry and molecular modeling are powerful tools for investigating the interactions of this compound at a molecular level. These methods can provide insights that are difficult to obtain through experimental studies alone.
Molecular Docking: This technique can be used to predict the binding orientation of PAPP and its metabolites within the active sites of enzymes, such as the cytochrome P-450 isoenzymes responsible for its metabolic activation. envirolink.govt.nz By understanding how these molecules fit into the enzyme's binding pocket, researchers can predict which analogs are more likely to be effective substrates and, therefore, potent methemoglobin inducers.
Quantum Chemical Studies: These studies can elucidate the electronic properties of PAPP and its metabolites, providing a deeper understanding of the chemical reactions involved in methemoglobin formation. For example, quantum chemistry can be used to model the oxidation of the iron atom in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, which is the fundamental process of methemoglobin formation. envirolink.govt.nz
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for a molecule to have a specific biological effect. For PAPP, a pharmacophore model would include the aromatic ring, the amino group, and the propiophenone side chain. This model can then be used to screen virtual libraries of compounds to identify new molecules that may have similar or improved activity.
These computational approaches are instrumental in the rational design of new PAPP analogs with enhanced selectivity and reduced off-target effects.
Development of Novel Analogs with Enhanced Selectivity or Reduced Non-Target Effects
A significant area of ongoing research is the development of novel analogs of this compound with improved characteristics. The primary goals are to enhance selectivity for target species and to minimize the risk to non-target animals. wikipedia.org
Researchers are exploring various modifications to the PAPP molecule to achieve these goals. This includes altering the alkyl chain, introducing different substituents on the aromatic ring, and modifying the amino group. barrowneuro.orgresearchgate.net The aim is to create compounds that are more efficiently metabolized to their active form in target species while being less active in non-target species.
One approach involves designing prodrugs that are only activated under specific physiological conditions present in the target animal. Another strategy is to develop analogs that are more rapidly detoxified and eliminated in non-target species.
The development of specialized delivery systems also plays a crucial role in reducing non-target effects. For example, the "Curiosity®" bait for feral cats incorporates a PAPP-containing pellet within a hard plastic capsule that is designed to be broken by the specific dentition and feeding behavior of cats, thereby reducing the risk of exposure to other animals that might consume the bait. wikipedia.orgsmolecule.com
The synthesis and evaluation of these novel analogs often involve a combination of computational modeling, in vitro assays, and in vivo studies in both target and non-target species.
Table of Investigated PAPP Analogs and Their Effects
| Analog | Structural Modification | Observed Effects | Reference |
| p-aminoheptanoylphenone (PAHP) | Longer alkyl chain | Longer-lasting hematologic effects compared to PAPP in mice. | nih.gov |
| p-aminooctanoylphenone (PAOP) | Longer alkyl chain | Longer-lasting hematologic effects compared to PAPP in mice. | nih.gov |
| Bupropion Analogs | Various substitutions on the aminopropiophenone core | Altered potency and selectivity as dopamine and norepinephrine uptake inhibitors. | barrowneuro.org |
| 4-aminoquinoline derivatives | Aminoquinoline core | Investigated for anticancer activity by targeting the HIF-1α signaling pathway. | nih.gov |
Long-Term Environmental Impact Assessments and Monitoring
While this compound is reported to be biodegradable and does not appear to leave significant residues in the environment, long-term environmental impact assessments are crucial for its responsible use. wikipedia.orgenvirolink.govt.nz These assessments aim to understand the fate and effects of PAPP in various environmental compartments, including soil, water, and non-target organisms.
Studies have investigated the degradation rate of PAPP in baits under different environmental conditions. For instance, one study found that the PAPP content in buried baits declined faster than in surface-laid baits, although both retained lethal doses for several weeks. researchgate.netnih.govdpi.qld.gov.au This information is vital for determining appropriate withholding periods to minimize risks to domestic and working dogs. nih.gov
Long-term monitoring programs are necessary to track the presence of PAPP and its degradation products in the environment following its use. This includes sampling soil, water, and tissues from non-target wildlife to ensure that its application does not lead to unforeseen ecological consequences.
The potential for bioaccumulation and secondary poisoning is also a key consideration. While the risk of secondary poisoning from scavengers eating carcasses of animals poisoned with PAPP is considered low, ongoing monitoring is essential to confirm this. envirolink.govt.nzava.com.au
Regulatory Science and Policy Implications in Research and Application Contexts
The use of this compound as a vertebrate pest control agent is subject to strict regulatory oversight in countries where it is registered, such as Australia and New Zealand. apvma.gov.auapvma.gov.au Regulatory agencies, like the Australian Pesticides and Veterinary Medicines Authority (APVMA), conduct rigorous evaluations of the toxicology, efficacy, and environmental fate of PAPP before granting approval for its use. apvma.gov.auapvma.gov.au
The regulatory process involves a comprehensive review of data from a wide range of studies, including those on chemistry and manufacture, toxicology, and environmental impact. apvma.gov.auapvma.gov.au However, for PAPP, the available toxicology data has been noted as incomplete in some areas, with a reliance on older studies and a lack of certain conventional toxicity studies. apvma.gov.auapvma.gov.au
The classification of PAPP as a restricted chemical product means that its use is limited to authorized personnel who have received appropriate training. apvma.gov.aupestsmart.org.au This is a key measure to mitigate the risks of accidental poisoning of non-target animals and humans.
The policy implications of using PAPP are multifaceted. It offers a more humane alternative to some other vertebrate poisons, such as sodium fluoroacetate (B1212596) (1080), and the availability of an antidote (methylene blue) is a significant advantage. wikipedia.orgenvirolink.govt.nz However, the use of any lethal control agent raises ethical considerations and requires a balanced approach that considers animal welfare, conservation goals, and public safety.
Future research in regulatory science will likely focus on filling the gaps in the toxicological database for PAPP, developing more refined risk assessment models, and establishing clear guidelines for its safe and effective use in different ecological contexts.
Q & A
Q. What are the key physicochemical properties of 4'-Aminopropiophenone critical for experimental design?
4'-APP is a crystalline solid with a molecular weight of 149.19 g/mol, a melting point of 140°C, and low solubility in water and most organic solvents . Its pKa (~2.1) and partition coefficients (logP) are essential for predicting solubility and permeability in biological systems. Researchers should prioritize solvent screening (e.g., ethanol-water mixtures) to optimize dissolution for in vitro assays .
Q. What safety protocols are required for handling this compound in laboratory settings?
4'-APP is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Mandatory precautions include:
Q. How can researchers validate the purity and structural integrity of synthesized 4'-APP?
Characterization should combine:
- Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment.
- Spectroscopy : FT-IR (C=O stretch at ~1680 cm⁻¹; NH₂ peaks at ~3300 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.6–7.8 ppm; methylene protons at δ 2.8–3.1 ppm) .
- Mass spectrometry : ESI-MS for molecular ion confirmation (m/z 149.1 [M+H]⁺) .
Advanced Research Questions
Q. How do pH and solvent composition influence the diffusion kinetics of 4'-APP through biological membranes?
Studies using silastic membranes demonstrate that 4'-APP diffusion follows Fick’s law, with permeability dependent on the unprotonated species. At pH > pKa (2.1), the neutral form dominates, enhancing membrane partitioning. Ethanol-water mixtures (20–40% ethanol) increase apparent diffusion constants by improving solubility . Researchers should model transport using the pH-partition hypothesis, accounting for solvent activity coefficients .
Q. What methodologies resolve contradictions in reported solubility and stability data for 4'-APP?
Discrepancies arise from solvent polarity and impurities. For reproducibility:
Q. How can 4'-APP’s biochemical interactions be systematically investigated in proteomics studies?
- Target identification : Use affinity chromatography with 4'-APP-functionalized resins to capture binding proteins.
- Mechanistic assays : Pair SPR (surface plasmon resonance) for binding kinetics with enzymatic activity assays (e.g., cytochrome P450 inhibition) .
- Data integration : Cross-reference results with databases like PubChem to identify off-target effects .
Q. What regulatory considerations apply to 4'-APP in pharmacological research?
4'-APP is listed as a controlled substance in some jurisdictions (e.g., Texas Controlled Substances Act) due to structural similarity to cathinone derivatives . Researchers must:
- Obtain DEA/FDA approvals for animal or human studies.
- Document chain-of-custody for procurement and disposal .
Methodological Guidance
Q. How should researchers design dose-response studies for 4'-APP in toxicology models?
- Range-finding : Start with OECD TG 423 guidelines (1–100 mg/kg in rodents).
- Endpoint selection : Measure plasma concentrations via LC-MS/MS and monitor acute toxicity markers (e.g., methemoglobinemia) .
- Statistical analysis : Apply Hill slope models to EC₅₀ calculations with nonlinear regression tools (e.g., GraphPad Prism) .
Q. What strategies improve synthetic yields of 4'-APP while minimizing byproducts?
- Route optimization : Use Buchwald-Hartwig amination of 4-bromopropiophenone with ammonia gas under Pd catalysis (yield >75%) .
- Byproduct mitigation : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to separate unreacted ketone intermediates .
Q. How can computational tools predict 4'-APP’s metabolic pathways and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
